Vonoprazan (hydrochloride)
Description
Evolution of Gastric Acid Secretion Modulation Research
The journey to understanding and controlling stomach acid production has been a long and incremental one. Early research in the 19th century established the basic principles of gastric digestion. nih.govplos.org A significant leap forward came with the identification of the parietal cell as the primary source of gastric acid and the discovery of the H+, K+-ATPase, or proton pump, as the final step in the acid secretion pathway. nih.gov This led to the development of histamine (B1213489) H2-receptor antagonists and, subsequently, proton pump inhibitors (PPIs), which have been the mainstay of treatment for acid-related diseases for decades. nih.gov However, the limitations of these earlier drug classes, such as the requirement for acid activation and variable efficacy, spurred the search for new therapeutic targets and mechanisms. tandfonline.com This pursuit has culminated in the development of a new class of acid suppressants known as potassium-competitive acid blockers (P-CABs). ntno.org
Classification of Vonoprazan (B1684036) (hydrochloride) as a Potassium-Competitive Acid Blocker (P-CAB)
Vonoprazan is a prominent member of the potassium-competitive acid blocker (P-CAB) class of drugs. drugbank.comsterispharma.com Unlike traditional proton pump inhibitors (PPIs), which form an irreversible covalent bond with the proton pump, P-CABs like vonoprazan work through a distinct and reversible mechanism. droracle.ai They competitively inhibit the binding of potassium ions (K+) to the H+, K+-ATPase, thereby preventing the final step of gastric acid secretion. droracle.aipatsnap.com This classification highlights a significant shift in the pharmacological approach to acid suppression, offering a more direct and targeted mode of action. patsnap.com
Fundamental Scientific Significance of Vonoprazan in Gastric H+, K+-ATPase Inhibition Studies
The scientific significance of vonoprazan lies in its unique interaction with the gastric H+, K+-ATPase. Its ability to inhibit the proton pump in a potassium-competitive and reversible manner provides researchers with a valuable tool to probe the dynamics of this critical enzyme. drugbank.comdroracle.ai Studies have shown that vonoprazan exhibits potent inhibitory activity against H+, K+-ATPase, with an IC50 of 19 nM at a pH of 6.5 in porcine gastric microsomes. medchemexpress.commedchemexpress.com This high potency, which is approximately 350 times greater than that of the PPI lansoprazole (B1674482), allows for a more profound and sustained suppression of gastric acid. drugbank.comnih.gov Furthermore, vonoprazan's high pKa of 9.06 enables it to accumulate at high concentrations within the acidic canaliculi of parietal cells, further enhancing its inhibitory effect. drugbank.com The study of vonoprazan has therefore deepened our understanding of the structure-function relationship of the H+, K+-ATPase and has paved the way for the design of more effective acid-suppressing agents.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H17ClFN3O2S |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C17H16FN3O2S.ClH/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;/h2-9,11-12,19H,10H2,1H3;1H |
InChI Key |
OJGGYCBXTRFIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.Cl |
Origin of Product |
United States |
Molecular Mechanism of Action and Enzyme Kinetics
Direct and Reversible Inhibition of Gastric H+, K+-ATPase
The primary target of vonoprazan (B1684036) is the gastric hydrogen-potassium adenosine (B11128) triphosphatase (H+, K+-ATPase), also known as the proton pump. This enzyme is located in the secretory canaliculi of gastric parietal cells and is responsible for the final step in gastric acid secretion. droracle.aipatsnap.com
Competitive Binding with Potassium Ions at the Enzyme's Luminal Binding Site
Vonoprazan functions as a potassium-competitive acid blocker. drugbank.comnih.gov It competitively and reversibly inhibits the H+, K+-ATPase by binding to or near the potassium-binding site on the luminal surface of the proton pump. nih.govnih.govguidetopharmacology.org This action prevents the exchange of intracellular hydrogen ions (H+) for extracellular potassium ions (K+), thereby halting the secretion of gastric acid. droracle.ainih.gov The positively charged side chain of vonoprazan facilitates strong hydrogen bonding and charge interactions with the potassium-binding site. nih.gov This competitive inhibition is a key feature of its mechanism, directly interfering with the enzyme's function. scirp.org
Distinction from Covalent Proton Pump Inhibitor (PPI) Mechanisms
The mechanism of vonoprazan fundamentally differs from that of traditional proton pump inhibitors (PPIs) like lansoprazole (B1674482) and omeprazole. drugbank.comnih.gov PPIs are prodrugs that require activation in the acidic environment of the parietal cell canaliculi to form a reactive species. nih.govnih.gov This activated form then establishes an irreversible covalent disulfide bond with cysteine residues on the H+, K+-ATPase. drugbank.comntno.org In contrast, vonoprazan is not a prodrug and does not require acid activation to exert its effect. droracle.aidroracle.ai Its binding to the proton pump is ionic and reversible, rather than covalent. droracle.ainih.govntno.org This allows vonoprazan to bind to both active and inactive proton pumps, a distinct advantage over PPIs which primarily bind to actively secreting pumps. tandfonline.com
Binding Affinity and Dissociation Kinetics
The potency and duration of vonoprazan's effect are largely determined by its high binding affinity for the H+, K+-ATPase and its slow dissociation from the enzyme.
Determination of IC50 and Ki Values in Isolated Enzyme Systems
Studies using isolated enzyme systems, such as porcine gastric microsomes and rabbit gastric glands, have quantified the inhibitory potency of vonoprazan. In porcine gastric microsomes at pH 6.5, vonoprazan exhibits a half-maximal inhibitory concentration (IC50) of approximately 19 nM. abmole.comnordicbiosite.cominvivochem.comselleckchem.com Further studies have shown its IC50 to be 0.018 nM. jnmjournal.org In comparison, the IC50 for the PPI lansoprazole is significantly higher at 7.6 μM. jnmjournal.org
The inhibitory constant (Ki), another measure of binding affinity, for vonoprazan has been reported to be 10 nM at pH 7 and 3 nM at pH 6.5. nih.govjnmjournal.orgijcp.in Some research indicates a Ki of 3 nM for the wild-type H+, K+-ATPase. guidetopharmacology.orgselleckchem.com These low values signify a high affinity of vonoprazan for its target enzyme. nih.gov
| Compound | Parameter | Value | System/Conditions | Source |
|---|---|---|---|---|
| Vonoprazan | IC50 | 19 nM | Porcine gastric microsomes (pH 6.5) | abmole.comnordicbiosite.cominvivochem.comselleckchem.com |
| Vonoprazan | IC50 | 0.018 nM | - | jnmjournal.org |
| Lansoprazole | IC50 | 7.6 μM | - | jnmjournal.org |
| SCH28080 | IC50 | 0.14 nM | - | jnmjournal.org |
| Vonoprazan | Ki | 10 nM | pH 7.0 | nih.govjnmjournal.orgijcp.in |
| Vonoprazan | Ki | 3 nM | pH 6.5 | nih.govjnmjournal.orgijcp.in |
| Vonoprazan | Ki | 3 nM | Wild type H+,K+-ATPase | guidetopharmacology.orgselleckchem.com |
Analysis of Slow Dissociation Rate from H+, K+-ATPase
A critical characteristic of vonoprazan is its remarkably slow dissociation from the H+, K+-ATPase. nih.govdroracle.aijnmjournal.org The half-life (t1/2) of dissociation for vonoprazan from the proton pump is approximately 4.7 hours for rabbit pumps and 7.5 hours for hog proton pumps. nih.gov Another study reported a dissociation half-life of 12.5 hours in isolated proton pumps. jnmjournal.orgsemanticscholar.org This is in stark contrast to other P-CABs like SCH28080, which has a dissociation half-life of less than 2 minutes. jnmjournal.orgsemanticscholar.org This slow "off-rate" contributes significantly to vonoprazan's prolonged duration of action, allowing it to inhibit newly activated proton pumps over an extended period. nih.govjnmjournal.orgsamipubco.com Molecular modeling suggests that while vonoprazan occupies the same luminal vestibule of the pump as other P-CABs, its sulfonyl group hinders its exit, thereby slowing its dissociation. nih.gov
pH-Dependent Accumulation and Target Engagement in Parietal Cells
Vonoprazan's chemical properties facilitate its accumulation and targeted action within the acidic environment of the stomach's parietal cells. drugbank.com Being a weak base with a high acid dissociation constant (pKa) of around 9.06 to 9.6, vonoprazan is highly stable in acidic conditions and becomes protonated. drugbank.comnih.govnih.govmdpi.com
This protonated form of vonoprazan has a lower probability of penetrating cell membranes, leading to its high concentration in the acidic secretory canaliculi of parietal cells. ntno.orgijcp.in It is estimated that the concentration of vonoprazan in the secretory canaliculus can be up to 10^8-fold higher than in the plasma. nih.govnih.govjnmjournal.org This high concentration at the site of action, combined with its potent and sustained inhibition of the proton pump, results in a rapid, powerful, and long-lasting suppression of gastric acid secretion. ntno.orgnih.gov Unlike PPIs, vonoprazan accumulates in parietal cells under both resting and stimulated conditions, contributing to its rapid onset of action. nih.govjnmjournal.org
Role of pKa in Protonation and Concentration within Secretory Canaliculi
The chemical properties of vonoprazan (hydrochloride), particularly its acid dissociation constant (pKa), are fundamental to its mechanism as a potassium-competitive acid blocker (P-CAB). Vonoprazan is characterized as a weak base with a significantly high pKa value, reported as 9.06 or higher. mdpi.comjnmjournal.org This high basicity distinguishes it from earlier P-CABs and proton pump inhibitors (PPIs). jnmjournal.orgdovepress.com
In the highly acidic environment of the secretory canaliculi of gastric parietal cells, where the pH can be as low as 1.0, vonoprazan's high pKa facilitates its rapid protonation. mdpi.comntno.org The protonated form of the drug becomes cationic, which is crucial for its accumulation at the site of action. ntno.orgnih.gov Due to this positive charge, the molecule has very low cell permeability and is effectively trapped within the canaliculi, a phenomenon known as "ion trapping". nih.govni.ac.rs This process leads to a massive concentration of vonoprazan at the luminal surface of the H+, K+-ATPase. It is estimated that the concentration of protonated vonoprazan in the canaliculi can be up to 10⁸-fold higher than in the plasma, where it predominantly exists in its non-protonated form at a physiological pH of 7.4. mdpi.com This high concentration gradient is a key factor in its potent and sustained inhibitory effect on gastric acid secretion. mdpi.comdovepress.com
| Property | Value | Significance |
| pKa | >9.0 mdpi.comjnmjournal.org | High basicity allows for rapid protonation in the acidic secretory canaliculi. |
| Form in Canaliculi (pH ~1.0) | Protonated (Cationic) ntno.orgnih.gov | Traps the drug at its site of action, preventing diffusion back across the membrane. |
| Concentration Ratio (Canaliculi vs. Plasma) | Up to 10⁸ : 1 mdpi.com | Leads to a very high local concentration, enhancing inhibitory potency. |
Accumulation Dynamics in Gastric Glands and Parietal Cells (Preclinical Models)
Preclinical studies have demonstrated the selective and significant accumulation of vonoprazan in gastric tissues. Autoradiography studies using radiolabeled vonoprazan in rats have shown that radioactivity levels in the mucosal layer of the stomach corpus were substantially higher than in other stomach layers or tissues, and this high concentration was maintained for at least 24 hours post-administration. researchgate.net
Further research using isolated rabbit gastric glands has provided more specific insights. In these models, the binding of [¹⁴C]-vonoprazan to parietal cells was shown to be independent of the secretory state of the cells. unipi.itnih.gov Unlike PPIs, which require acid activation and therefore accumulate preferentially in stimulated, acid-secreting glands, vonoprazan's binding is determined by its high affinity for the H+, K+-ATPase itself, not the pH within the canalicular compartment. unipi.it This allows vonoprazan to accumulate in parietal cells under both resting and stimulated conditions. jnmjournal.org This characteristic, combined with its slow clearance from the gastric glands, contributes to its rapid onset of action and the long duration of its acid-suppressive effect. ntno.orgjnmjournal.org
Structural Basis of H+, K+-ATPase Interaction
Identification of Key Residues and Binding Pockets (e.g., helices 4, 5, 6)
The potent and long-lasting inhibition of the gastric H+, K+-ATPase by vonoprazan is due to its high-affinity binding within a specific pocket on the enzyme. Molecular modeling and structural analysis have revealed that vonoprazan binds in a luminal vestibule of the enzyme, which is formed by the transmembrane helices M4, M5, and M6. nih.govnih.gov This binding site is located in the ion translocation pathway, effectively blocking the access of K+ ions to their binding site and inhibiting the conformational changes required for proton transport. uv.cl
Mutational studies have helped to identify key amino acid residues that are critical for this interaction. A crucial interaction occurs with Tyr799 on helix M5; mutation of this residue leads to a significant loss of vonoprazan affinity. unipi.it Other important residues that form hydrophobic contacts with vonoprazan include Leu796, Leu811, Cys813, and Ile816. ni.ac.rs The binding pocket for vonoprazan partially overlaps with that of other P-CABs like SCH28080 but is distinct, allowing for a more efficient filling of the luminal vestibular space, which may contribute to its slower dissociation rate. unipi.ituv.cl
Molecular Interactions of Pyrrolo-pyridine Moiety and Sulfonyl Group
The distinct chemical structure of vonoprazan facilitates several key molecular interactions within the H+, K+-ATPase binding site. The protonated pyrrolo-pyridine moiety is a central feature of its binding. This positively charged group forms a strong ionic interaction with negatively charged residues within the binding pocket.
The sulfonyl group of vonoprazan also plays a critical role in its binding and slow dissociation. It is thought to form hydrogen bonds with residues such as Tyr799. jnmjournal.org Furthermore, the movement of the sulfonyl group is hindered by an electrostatic barrier presented by residues Asp137 and Asn138, which are located in the loop between transmembrane helices 1 and 2. nih.govnih.gov This barrier is believed to slow the exit of vonoprazan from the binding pocket, explaining its slow dissociation from the enzyme and its long-lasting inhibitory effect. nih.govnih.gov The pyridine (B92270) and phenyl moieties of vonoprazan engage in multiple hydrophobic contacts with surrounding residues, further stabilizing the drug-enzyme complex. ni.ac.rs
| Compound/Moiety | Interacting Residues/Features | Type of Interaction |
| Pyrrolo-pyridine moiety | Negatively charged residues in the binding pocket | Ionic interaction |
| Sulfonyl group | Tyr799 jnmjournal.org | Hydrogen bonding |
| Sulfonyl group | Asp137, Asn138 nih.govnih.gov | Electrostatic hindrance to exit |
| Pyridine and Phenyl moieties | Leu796, Leu811, Cys813, Ile816, etc. ni.ac.rs | Hydrophobic contacts |
Preclinical Pharmacological Characterization
In Vitro Studies on Gastric Acid Secretion Inhibition
Studies utilizing primary cultured rabbit gastric glands have been instrumental in elucidating the mechanism of vonoprazan (B1684036). In these models, both vonoprazan and the proton pump inhibitor (PPI) lansoprazole (B1674482) were shown to inhibit gastric acid formation. toku-e.com However, vonoprazan demonstrated a more potent and prolonged antisecretory effect. toku-e.com This is attributed to its high accumulation and slow clearance from the gastric glands. toku-e.comresearchgate.net
A key finding from studies with isolated rabbit gastric glands is that vonoprazan's binding is independent of the secretory state of the parietal cells. nih.gov Unlike PPIs such as omeprazole, which show increased binding when acid secretion is stimulated, radiolabeled vonoprazan ([14C]-vonoprazan) binding to rabbit gastric glands remained consistent under both resting and stimulated (with histamine (B1213489) and dbcAMP) conditions. nih.gov This indicates that vonoprazan can inhibit both active and inactive H+,K+-ATPase, providing an immediate onset of action without the need for acid activation. nih.govunipi.it
The inhibitory concentrations (IC50) in these models further highlight its potency. In isolated rabbit fundic glands, vonoprazan inhibited forskolin-induced acid production with an IC50 value of 0.30 μmol/L, compared to 0.76 μmol/L for lansoprazole. pmda.go.jp
Table 1: Inhibitory Effect of Vonoprazan in Isolated Rabbit Gastric Glands
| Parameter | Vonoprazan | Lansoprazole | Reference |
|---|---|---|---|
| IC50 (Gastric Acid Formation) | 0.30 μM | 0.76 μM | toku-e.compmda.go.jp |
| Binding Dependence on Secretory State | Independent | Dependent on Stimulation | nih.gov |
| Accumulation in Glands | High | Lower than Vonoprazan | researchgate.net |
| Clearance from Glands | Slow | Faster than Vonoprazan | researchgate.net |
In cellular models designed to investigate acid production, such as those using forskolin (B1673556) to stimulate acid secretion in isolated rabbit gastric glands, vonoprazan has demonstrated potent inhibitory effects. pmda.go.jp Forskolin activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent stimulation of parietal cell acid secretion. researchgate.net
In one such study, vonoprazan inhibited forskolin-induced acid production with a half-maximal inhibitory concentration (IC50) of 0.30 μmol/L. pmda.go.jp This was more potent than the PPI lansoprazole, which had an IC50 of 0.76 μmol/L under the same conditions. pmda.go.jp These findings from cellular models corroborate the data from isolated gland studies, underscoring vonoprazan's potent and direct inhibitory action on the proton pump, independent of the complex physiological milieu. pmda.go.jp
Selectivity Profile Against Related Ion Pumps
A critical aspect of vonoprazan's pharmacological profile is its high selectivity for the gastric H+, K+-ATPase over other related ion pumps, most notably the ubiquitous Na+, K+-ATPase. nih.govlookchem.com This selectivity is crucial for minimizing off-target effects.
In vitro studies have consistently shown that vonoprazan does not significantly inhibit Na+, K+-ATPase activity, even at concentrations several hundred times higher than its IC50 for the gastric proton pump. lookchem.cominvivochem.com Specifically, it has been reported to be 300- to 500-fold more potent in inhibiting H+, K+-ATPase compared to the highly homologous Na+, K+-ATPase. fda.gov.tw This high degree of selectivity is attributed to subtle structural differences between the two pumps, particularly in the inhibitor's binding site. nih.gov In contrast, some PPIs like lansoprazole can exhibit a minimal inhibitory effect on Na+, K+-ATPase. unipi.it
Secondary pharmacodynamic studies have revealed some off-target effects of vonoprazan at micromolar concentrations, including inhibition of muscarinic M1 and M3 receptors, L-type calcium channels, and 5-HT2 receptors. fda.gov.tw However, the high selectivity for the gastric proton pump remains a key characteristic. unipi.itfda.gov.tw
In Vivo Animal Models of Gastric Acid Secretion
In vivo studies in various animal models have consistently demonstrated the potent and long-lasting antisecretory effects of vonoprazan.
In pylorus-ligated rat models, which are used to assess basal gastric acid secretion, vonoprazan showed a dose-dependent inhibition. selleckchem.com In histamine-stimulated pylorus-ligated rats, vonoprazan also exhibited significant dose-dependent suppression of gastric acid secretion. researchgate.netresearchgate.netsemanticscholar.org Complete inhibition of histamine-stimulated acid secretion was observed at a dose of 4 mg/kg. researchgate.netresearchgate.net
Studies in dogs with Heidenhain pouches, a model for studying stimulated gastric acid secretion, have further confirmed these findings. fda.govmedchemexpress.combiocompare.com In histamine-stimulated dog models, vonoprazan demonstrated a potent and more sustained inhibitory effect on gastric acid secretion compared to lansoprazole. selleckchem.comresearchgate.net Following administration, vonoprazan produced a rapid and significant increase in the pH of gastric perfusate. selleckchem.com For instance, in dogs administered 1 mg/kg of vonoprazan, complete inhibition of gastric acid secretion was observed at 1, 3, and 6 hours post-dosing. fda.gov A comparative study in histamine-stimulated dogs with a gastric fistula showed that the total acid output was significantly reduced with vonoprazan at doses of 0.1 mg/kg and higher. pmda.go.jp
A key observation from these in vivo studies is the long duration of action of vonoprazan, which is attributed to its accumulation and slow clearance from the gastric tissue. selleckchem.comresearchgate.net A pharmacokinetic study in rats revealed that vonoprazan was retained in the gastric tissue for over 24 hours, long after it was cleared from the plasma. researchgate.net
Table 2: Effect of Vonoprazan on Gastric Acid Secretion in Animal Models
| Animal Model | Stimulation | Key Finding | Reference |
|---|---|---|---|
| Pylorus-ligated Rat | Basal | Dose-dependent inhibition of gastric acid secretion. | selleckchem.com |
| Pylorus-ligated Rat | Histamine | Significant dose-dependent suppression of acid secretion. | researchgate.netsemanticscholar.org |
| Heidenhain Pouch Dog | Histamine | Potent and longer-lasting inhibition compared to lansoprazole. | selleckchem.comresearchgate.net |
| Gastric Fistula Dog | Histamine | Significant reduction in total acid output at doses ≥0.1 mg/kg. | pmda.go.jp |
Influence on Gastric Mucosal Integrity in Induced Lesion Models (e.g., aspirin (B1665792)/indomethacin-induced)
In vivo preclinical studies in animal models have demonstrated that vonoprazan plays a significant role in protecting the gastric mucosa from injury induced by nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin and indomethacin (B1671933). fda.gov.twfda.gov These studies are crucial for establishing the cytoprotective effects of the compound beyond its primary acid-suppressing activity.
In rat models, orally administered vonoprazan was shown to dose-dependently inhibit the formation of gastric mucosal lesions induced by both aspirin and indomethacin. fda.gov.twfda.gov When compared to the proton pump inhibitor (PPI) lansoprazole, vonoprazan demonstrated comparable efficacy in preventing aspirin-induced gastric damage and superior efficacy against indomethacin-induced lesions. fda.gov
The protective effect of vonoprazan in these models is attributed to its potent and sustained inhibition of gastric acid secretion, which reduces the aggressive acidic environment that exacerbates NSAID-induced mucosal damage. fda.gov.tw By maintaining a higher intragastric pH, vonoprazan helps to preserve the integrity of the gastric mucosal barrier.
Table 1: Inhibitory Effects of Vonoprazan on NSAID-Induced Gastric Mucosal Lesions in Rats
| Inducing Agent | Compound | 50% Inhibitory Dose (ID50) |
|---|---|---|
| Aspirin | Vonoprazan | 0.73 mg/kg |
| Aspirin | Lansoprazole | 0.77 mg/kg |
| Indomethacin | Vonoprazan | 1.65 mg/kg |
| Indomethacin | Lansoprazole | 4.38 mg/kg |
This table summarizes the comparative 50% inhibitory doses (ID50) of vonoprazan and lansoprazole in preventing gastric mucosal lesions induced by aspirin and indomethacin in rats. fda.gov
Evaluation of Off-Target Pharmacological Activities (at higher concentrations)
While vonoprazan exhibits high selectivity for the gastric H+,K+-ATPase, secondary pharmacodynamic studies have investigated its potential for off-target activities at concentrations significantly higher than therapeutic levels. fda.gov.tw These investigations are a standard part of preclinical safety assessment to identify any potential for unintended pharmacological effects.
At micromolar concentrations, vonoprazan has been shown to inhibit human muscarinic M1 and M3 receptors. fda.gov.twpmda.go.jp These receptors are involved in various physiological processes, including the regulation of gastric acid secretion and smooth muscle contraction. nih.gov The inhibitory activity of vonoprazan on these receptors was observed in in vitro assays. pmda.go.jp However, the concentrations at which this inhibition occurs are substantially higher than the plasma concentrations observed with therapeutic dosing in humans, suggesting a low likelihood of clinically relevant effects on these receptors. pmda.go.jp
Further in vitro studies have revealed that vonoprazan can also interact with other targets at high concentrations. Specifically, inhibitory effects on the rat L-type calcium channel and the rat serotonin (B10506) 5-HT2 receptor have been documented. fda.gov.twpmda.go.jp The IC50 values for these interactions were determined to be in the micromolar range. pmda.go.jp Similar to the muscarinic receptor interactions, these off-target effects are not considered clinically significant at therapeutic doses of vonoprazan due to the high concentrations required to elicit them. pmda.go.jp
Table 2: Off-Target Inhibitory Activity of Vonoprazan
| Target | Species | IC50 (μmol/L) |
|---|---|---|
| Muscarinic M1 Receptor | Human | 1.49 |
| Muscarinic M3 Receptor | Human | 0.80 |
| L-type Calcium Channel | Rat | 2.27 |
| Serotonin 5-HT2 Receptor | Rat | 1.43 |
This table presents the 50% inhibitory concentration (IC50) values of vonoprazan for various off-target receptors and ion channels, as determined in secondary pharmacodynamic studies. pmda.go.jp
Pharmacokinetic Disposition and Metabolic Transformation
Absorption and Distribution Dynamics (Mechanistic Aspects)
Oral Absorption Characteristics
Following oral administration, Vonoprazan (B1684036) is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) typically occurring within 1.5 to 2.0 hours. researchgate.netnih.govnih.govpreprints.org This rapid uptake is a key feature of its pharmacokinetic profile. researchgate.net Studies have shown that food has a minimal effect on its intestinal absorption, allowing for administration without regard to meals. nih.govjnmjournal.orgnih.gov Being a weak base with a high pKa of approximately 9.06 to 9.6, Vonoprazan is acid-stable and becomes highly concentrated in the acidic canaliculi of gastric parietal cells. researchgate.netnih.govpreprints.orgnih.govresearchgate.netdrugbank.com This property contributes to its prolonged duration of action. nih.gov While the oral bioavailability in humans has not been definitively established, preclinical studies in rats suggest a bioavailability of around 9%, indicating significant first-pass metabolism. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Binding Percentage | 80% - 88% | nih.govpreprints.orgnih.govdrugbank.comnih.gov |
| Concentration Independence | 0.1 - 10 mcg/mL | preprints.orgdrugbank.com |
Volume of Distribution and Tissue Accumulation Profiles (Preclinical)
Vonoprazan demonstrates extensive distribution into tissues, as indicated by a large apparent volume of distribution (Vd). Following a single dose, the apparent oral Vd is approximately 1001 L to 1050 L. nih.govpreprints.orgresearchgate.netdrugbank.comdrugbank.com At steady state, the apparent oral Vd is reported to be around 782.7 L. preprints.orgnih.govdrugbank.comnih.gov Preclinical studies have shown that Vonoprazan accumulates at high concentrations in the gastric glands and is cleared gradually. ntno.org This accumulation in parietal cells is a key aspect of its mechanism of action. jnmjournal.orgnih.govsemanticscholar.org In rats, the distribution ratio of Vonoprazan in the stomach compared to the liver was found to be 3.2, highlighting its targeted accumulation in the gastric tissue. nih.gov
| Condition | Apparent Volume of Distribution (L) | Reference |
|---|---|---|
| Single Dose | ~1001 - 1050 | nih.govpreprints.orgresearchgate.netdrugbank.com |
| Steady State | ~782.7 | preprints.orgnih.govdrugbank.comnih.gov |
Cytochrome P450 (CYP)-Mediated Metabolism
Identification of Primary Metabolizing Enzymes (CYP3A4, CYP2B6, CYP2C19, CYP2C9, CYP2D6, CYP3A5)
The metabolism of Vonoprazan is extensive and involves multiple cytochrome P450 (CYP) isoforms, resulting in pharmacologically inactive metabolites. nih.govresearchgate.net The primary enzyme responsible for its metabolism is CYP3A4. nih.govdrugbank.comresearchgate.netmdpi.comnih.govtandfonline.compharmacyboardkenya.org To a lesser extent, other CYP enzymes also contribute, including CYP2B6, CYP2C19, CYP2C9, and CYP2D6. nih.govdrugbank.comnih.govresearchgate.netmdpi.comnih.govpharmacyboardkenya.org Some evidence also points to the involvement of CYP3A5. researchgate.net Additionally, non-CYP enzymes like sulfotransferases, specifically SULT2A1, play a role in its metabolism. nih.govnih.gov The involvement of multiple metabolic pathways suggests that the impact of genetic polymorphisms in a single CYP enzyme, such as CYP2C19, on Vonoprazan's pharmacokinetics is likely to be clinically insignificant. nih.govnih.gov
Characterization of Oxidative Metabolic Pathways and Metabolite Formation (e.g., M-I, M-II, M-III, N-demethylated vonoprazan)
The biotransformation of Vonoprazan proceeds through several oxidative pathways, leading to the formation of major metabolites. In vitro studies using human hepatocytes have identified M-I, M-II, M-III, and M-IV-Sul as the main metabolites, which are also observed in clinical settings. nih.govresearchgate.net
M-I and M-III: The formation of these metabolites, along with N-demethylated vonoprazan, is primarily mediated by CYP3A4. researchgate.netnih.govtandfonline.comresearchgate.netfrontiersin.org M-I is formed through the oxidative elimination of the methylamino moiety. mdpi.com M-III results from the oxidation of the secondary amino group to a nitrone form. mdpi.com
M-II: This metabolite is derived from M-I through a non-oxidative pathway, involving the further elimination of the pyridinylsulfonyl moiety. mdpi.comfrontiersin.org
N-demethylated vonoprazan: This is another metabolite formed through the action of CYP3A4, CYP2B6, CYP2C19, and CYP2D6. researchgate.netnih.govresearchgate.net
Another metabolic route involves sulfation by SULT2A1. researchgate.netresearchgate.net Preclinical studies in rats have indicated that M-I is a particularly significant metabolite, found at substantially higher levels in plasma, liver, and kidney compared to the parent compound, vonoprazan. nih.govresearchgate.net
Non-CYP Mediated Metabolism
While the metabolism of vonoprazan is predominantly mediated by the cytochrome P450 (CYP) enzyme system, non-CYP pathways also contribute to its biotransformation. frontiersin.org A key enzyme in this alternative route is Sulfotransferase 2A1 (SULT2A1), which facilitates the conjugation of vonoprazan. frontiersin.orgnih.govresearchgate.net This pathway represents a non-oxidative mechanism for the metabolism of the compound. frontiersin.org
The sulfotransferase SULT2A1 plays a specific role in the metabolism of vonoprazan by catalyzing sulfate (B86663) conjugation. researchgate.netnih.gov This enzymatic reaction directly contributes to the formation of vonoprazan N-sulfate. nih.govspringermedizin.denih.gov This N-sulfated intermediate is then further metabolized to generate the metabolite known as M-IV-Sul. springermedizin.demdpi.comfrontiersin.org The conversion of vonoprazan N-sulfate to M-IV-Sul is specifically mediated by the enzyme CYP2C9. nih.govspringermedizin.denih.govfrontiersin.org
In vitro studies using human hepatocytes have confirmed that M-IV-Sul is a major metabolite formed during vonoprazan's biotransformation. researchgate.netnih.govtandfonline.com Interestingly, the potential intermediate M-IV was not detected as a primary metabolite in these in vitro experiments, suggesting that the sulfation of the parent compound to vonoprazan N-sulfate is a critical initial step in this specific metabolic sequence. researchgate.netnih.govtandfonline.com Although the SULT2A1 pathway is significant, it is generally considered a minor contributor compared to the extensive metabolism carried out by CYP3A4. nih.govwindows.net All identified metabolites of vonoprazan, including those from the SULT2A1 pathway, are considered to be pharmacologically inactive. nih.govdrugbank.com
Metabolic Pathways and Key Metabolites Identification
The biotransformation of vonoprazan is complex, involving multiple enzymatic pathways that lead to the formation of several key metabolites. semanticscholar.org These pathways include both oxidative reactions, primarily catalyzed by CYP enzymes, and conjugation reactions.
The metabolic disposition of vonoprazan proceeds through several routes, with the majority of its breakdown handled by CYP enzymes and a smaller portion by non-CYP enzymes like SULT2A1. nih.govfrontiersin.org
Major Biotransformation Route: The predominant metabolic pathway for vonoprazan is oxidation by the cytochrome P450 system, with CYP3A4 being the principal enzyme involved. frontiersin.orgnih.govhyphadiscovery.com CYP3A4 is mainly responsible for the formation of metabolites M-I and M-III. nih.govhyphadiscovery.comresearchgate.net This pathway is considered the major route of vonoprazan's metabolic clearance. nih.govwindows.net
Minor Biotransformation Routes: Other CYP isoforms contribute to the metabolism of vonoprazan to a lesser degree, including CYP2B6, CYP2C19, and CYP2D6. nih.govresearchgate.nettandfonline.com In addition to these oxidative pathways, non-CYP mediated metabolism occurs via sulfation, a reaction catalyzed by SULT2A1. nih.govresearchgate.net This leads to the formation of vonoprazan N-sulfate, which is subsequently converted to M-IV-Sul by CYP2C9. nih.govspringermedizin.defrontiersin.org Furthermore, glucuronide conjugates of the primary metabolites, such as M-I-G (a glucuronide of M-I) and M-II-G (a glucuronide of M-II), are also formed. drugbank.compmda.go.jp In human plasma, M-I-G has been identified as the primary circulating component, followed by M-IV-Sul and the parent vonoprazan. fda.gov
The following table provides a summary of the key metabolic pathways for vonoprazan.
| Pathway Type | Primary Enzyme(s) | Resulting Metabolite(s) | Significance |
|---|---|---|---|
| Oxidation (CYP-mediated) | CYP3A4 | M-I, M-III, N-demethylated vonoprazan | Major |
| Oxidation (CYP-mediated) | CYP2B6, CYP2C19, CYP2D6 | Various oxidative metabolites | Minor |
| Sulfation (Non-CYP) followed by Oxidation | SULT2A1, CYP2C9 | Vonoprazan N-sulfate, M-IV-Sul | Minor |
| Glucuronidation | UGT (inferred) | M-I-G, M-II-G | Conjugation pathway |
Studies utilizing human hepatocytes and other in vitro systems have led to the identification and characterization of several major and minor metabolites of vonoprazan. researchgate.netnih.gov The primary metabolites identified in humans are M-I, M-II, M-III, and M-IV-Sul, all of which are pharmacologically inactive. researchgate.netdrugbank.com
The formation of these key metabolites involves specific biotransformation reactions:
M-I is formed through the oxidative deamination of vonoprazan's methylamino side chain. pmda.go.jp This metabolite has been identified as the most toxic among those studied. nih.govsamipubco.com
M-II is subsequently derived from M-I via the cleavage of the pyridinylsulfonyl moiety. pmda.go.jp
M-III results from the nitrone oxidation of the amine group on the side chain of the parent compound. pmda.go.jp
M-IV-Sul is generated through a multi-step process that begins with N-sulfation of the secondary amino group by SULT2A1, followed by hydroxylation of the fluorophenyl ring, a step mediated by CYP2C9. mdpi.comfrontiersin.orgpmda.go.jp In contrast to M-I, M-IV-Sul is considered the most secure and least toxic of the major metabolites. frontiersin.orgnih.govsamipubco.com
The chemical structures of these metabolites have been confirmed through synthesis and analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
The following table summarizes the key characteristics of the major vonoprazan metabolites.
| Metabolite | Full Chemical Name | Formation Pathway | Notes |
|---|---|---|---|
| M-I | 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylic acid | Oxidative deamination of vonoprazan | Considered the most toxic metabolite. nih.govsamipubco.com |
| M-II | 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid | Cleavage of the sulfonamide from M-I | Pharmacologically inactive. drugbank.com |
| M-III | N-{(Z)-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]methylidene}-N-methyl amine oxide | Nitrone oxidation of vonoprazan's side chain | Pharmacologically inactive. drugbank.com |
| M-IV-Sul | Sulfate conjugate of hydroxylated vonoprazan | N-sulfation by SULT2A1, followed by hydroxylation by CYP2C9 | Considered the least toxic metabolite. frontiersin.orgnih.gov |
Mechanistic Drug Drug Interaction Potential
Inhibition of Cytochrome P450 Isozymes
In vitro studies have established that vonoprazan (B1684036) can inhibit several key CYP isozymes responsible for the metabolism of numerous drugs.
The inhibitory potential of vonoprazan against major CYP enzymes was evaluated using rat liver microsomes. In these in vitro analyses, vonoprazan demonstrated direct inhibitory effects on CYP3A4, CYP2C9, CYP2D6, and CYP2B6. nih.govnih.govresearchgate.net The half-maximal inhibitory concentration (IC50) values were determined to be 22.48 µM for CYP3A4 (using midazolam as the probe substrate), 18.34 µM for CYP2C9 (using tolbutamide), 3.62 µM for CYP2D6 (using dextromethorphan), and 3.68 µM for CYP2B6 (using bupropion). nih.govnih.gov Conversely, the study showed no significant inhibitory effect on CYP1A2 (using phenacetin) and CYP2E1 (using chlorzoxazone). nih.govnih.gov Another study investigating the interaction with venlafaxine found that vonoprazan could significantly decrease the production of its metabolite, O-desmethylvenlafaxine, with an IC50 of 5.544 μM. semanticscholar.orgresearchgate.netnih.govnih.govtandfonline.com
Table 1: In Vitro IC50 Values of Vonoprazan for CYP Isozymes in Rat Liver Microsomes
| CYP Isozyme | Probe Substrate | IC50 (µM) | Inhibitory Effect |
|---|---|---|---|
| CYP3A4 | Midazolam | 22.48 nih.govnih.gov | Inhibition |
| CYP2C9 | Tolbutamide | 18.34 nih.govnih.gov | Inhibition |
| CYP2D6 | Dextromethorphan | 3.62 nih.govnih.gov | Inhibition |
| CYP2B6 | Bupropion | 3.68 nih.govnih.gov | Inhibition |
| CYP1A2 | Phenacetin | Not Applicable | No Inhibition nih.govnih.gov |
| CYP2E1 | Chlorzoxazone | Not Applicable | No Inhibition nih.govnih.gov |
| (Venlafaxine Metabolism) | Venlafaxine | 5.544 semanticscholar.orgresearchgate.netnih.govnih.govtandfonline.com | Inhibition |
This table is interactive. You can sort and filter the data.
Further mechanistic studies have revealed that vonoprazan's inhibitory action is not limited to a single mechanism. When investigating its effect on the metabolism of venlafaxine in rat liver microsomes, vonoprazan was found to act as a mixed inhibitor. semanticscholar.orgresearchgate.netnih.govnih.govtandfonline.com This indicates that it employs a combination of competitive and non-competitive inhibitory mechanisms. semanticscholar.orgresearchgate.netnih.govnih.govtandfonline.com Similarly, studies exploring the interaction between certain cardiovascular drugs and vonoprazan metabolism suggested that amlodipine and nifedipine might inhibit vonoprazan's metabolism through a mixed model of competitive and non-competitive inhibition. frontiersin.org
Impact on Metabolism of Co-Administered Substrates (Preclinical/In Vitro)
The in vitro inhibitory effects of vonoprazan translate to significant pharmacokinetic changes in co-administered drugs in preclinical animal models.
In vivo studies in rats have corroborated the in vitro findings, demonstrating that vonoprazan can alter the pharmacokinetics of CYP substrates.
Venlafaxine: Co-administration of vonoprazan with venlafaxine in Sprague-Dawley rats resulted in significant increases in the pharmacokinetic parameters of both venlafaxine and its primary metabolite, O-desmethylvenlafaxine. semanticscholar.orgresearchgate.netnih.govnih.gov In rats given 20 mg/kg of vonoprazan, the area under the curve (AUC) for venlafaxine increased 6.37-fold, and its maximum concentration (Cmax) was elevated 3.12-fold. dovepress.com The oral clearance (CLz/F) of venlafaxine was significantly decreased. dovepress.com These results indicate a potent inhibitory effect of vonoprazan on venlafaxine metabolism in a dose-dependent manner. dovepress.com
Midazolam: Midazolam, a sensitive CYP3A4 substrate, also showed altered pharmacokinetics when co-administered with vonoprazan in rats. nih.gov The AUC of midazolam was significantly elevated, and its oral clearance was decreased. nih.gov Specifically, vonoprazan increased the time to reach maximum concentration (Tmax) for midazolam, suggesting delayed exposure and reduced clearance. nih.govresearchgate.net In a study with human subjects, co-administration of vonoprazan led to a 1.9-fold increase in both the Cmax and AUC of midazolam, classifying vonoprazan as a weak inhibitor of CYP3A4 in vivo. phathompharma.com
Table 2: Effect of Vonoprazan Co-Administration on Substrate Pharmacokinetics in Animal Models
| Substrate | Animal Model | Key Pharmacokinetic Changes |
|---|---|---|
| Venlafaxine | Rat | ▲ AUC (6.37-fold), ▲ Cmax (3.12-fold), ▼ Clearance dovepress.com |
| Midazolam | Rat | ▲ AUC, ▲ Tmax, ▼ Clearance nih.gov |
| Bupropion | Rat | ▲ Cmax (2.33-fold), ▼ Clearance (70.6%) nih.gov |
| Dextromethorphan | Rat | ▲ Cmax (1.87-fold), ▼ Clearance (61.0%) nih.gov |
| Tolbutamide | Rat | ▲ Cmax (0.67-fold) nih.gov |
This table is interactive. You can sort and filter the data. (▲ Increase, ▼ Decrease)
Microsomal incubation studies are a cornerstone of in vitro drug interaction assessment. Using rat liver microsomes, the inhibitory effect of vonoprazan was evaluated by measuring the concentration of various probe drugs. nih.govnih.govresearchgate.net These experiments confirmed that vonoprazan inhibits the metabolism of substrates for CYP3A4 (midazolam), CYP2C9 (tolbutamide), CYP2D6 (dextromethorphan), and CYP2B6 (bupropion). nih.govnih.govresearchgate.net In contrast, substrates for CYP1A2 (phenacetin) and CYP2E1 (chlorzoxazone) were unaffected, aligning with the IC50 determination results. nih.govnih.govresearchgate.net
These studies provide a clear in vitro basis for the drug-drug interactions observed in vivo, demonstrating that vonoprazan can directly impede the metabolic activity of several key drug-metabolizing enzymes. nih.gov
Medicinal Chemistry and Structural Activity Relationships Sar
Chemical Synthesis Pathways and Methodologies
The synthesis of vonoprazan (B1684036), a potassium-competitive acid blocker (P-CAB), has been approached through various routes, focusing on efficiency, scalability, and yield optimization. These methods often revolve around the construction of the core 1,3,5-trisubstituted pyrrole (B145914) ring system.
Key Synthetic Intermediates and Reaction Steps
Several distinct synthetic pathways for vonoprazan have been developed, each characterized by specific key intermediates and reaction sequences.
One practical, four-step synthesis begins with ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate . sci-hub.seresearchgate.net The process involves:
Ester Hydrolysis: The starting ester is hydrolyzed to its corresponding carboxylic acid, 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid . sci-hub.setandfonline.com
Amidation: The carboxylic acid is coupled with methylamine (B109427) to form the amide, 5-(2-fluorophenyl)-N-methyl-1H-pyrrole-3-carboxamide . researchgate.net
Sulfonylation: The pyrrole nitrogen is reacted with pyridine-3-sulfonyl chloride to yield 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide . researchgate.nettandfonline.com
Amide Reduction: The crucial final step is the reduction of the amide group to the corresponding amine using a reducing agent like lithium aluminium hydride (LiAlH4), which yields vonoprazan. sci-hub.setandfonline.com This route is noted for its stable intermediates and simplified work-up operations. sci-hub.se
Another prominent synthesis route, developed by Takeda Pharmaceutical, starts from 2'-fluoroacetophenone . acs.orgnih.gov This pathway includes the following key steps:
Bromination: The process starts with the bromination at the α-position of the carbonyl group. acs.orgnih.gov
Dinitrile Formation: The brominated intermediate is converted to a dinitrile intermediate. acs.orgnih.gov
Pyrrole Ring Formation: The 3,5-disubstituted pyrrole is formed via catalytic palladium hydrogenation. acs.orgnih.gov
Functional Group Transformations: The synthesis is completed in three subsequent steps: reduction of the nitrile to an aldehyde, sulfonylation of the pyrrole nitrogen, and finally, reductive amination with methylamine to give vonoprazan. acs.orgnih.gov
A third approach utilizes an atom-transfer-radical-cyclization (ATRC) strategy to construct the pivotal 1,3,5-trisubstituted pyrrole ring. acs.orgdigitellinc.com This redox-economical synthesis starts from commercially available 2'-fluoroacetophenone and proceeds through a 3,5-disubstituted dihydro-2H-pyrrole (cyclic imine) intermediate. acs.orgdigitellinc.com The synthesis is completed by subsequent aromatization, introduction of the N-methylamine moiety, and sulfonylation at the 1-position of the pyrrole. acs.org
Other reported methods include starting from o-fluorobenzoyl chloride , which undergoes condensation with dimethyl malonate, followed by acid hydrolysis, halogenation, and subsequent reactions to form a key intermediate. google.com Another strategy involves a Suzuki coupling reaction to introduce the 2-fluorophenyl group onto a pre-formed pyrrole ring. oriprobe.com
| Synthetic Route | Starting Material | Key Intermediates | Key Reactions |
|---|---|---|---|
| Amide Reduction Route | 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate | 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid; 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide | Ester hydrolysis, Amidation, Sulfonylation, Amide reduction sci-hub.setandfonline.comfigshare.com |
| Takeda Dinitrile Route | 2'-fluoroacetophenone | Dinitrile intermediate; 3,5-disubstituted pyrrole-nitrile; 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | Bromination, Catalytic Pd hydrogenation, Nitrile reduction, Sulfonylation, Reductive amination sci-hub.seacs.orgnih.gov |
| ATRC Route | 2'-fluoroacetophenone | Dichlorinated imine; 3,5-disubstituted dihydro-2H-pyrrole (cyclic imine) | Atom-transfer-radical-cyclization (ATRC), Aromatization, Sulfonylation acs.orgdigitellinc.com |
| Suzuki Coupling Route | Pyrrole | N-protected 3-formyl-5-bromo-pyrrole; 2-fluorophenyl boronic acid | Vilsmeier reaction, Bromination, Suzuki coupling oriprobe.com |
Practical Synthetic Strategies and Yield Optimization
Efficiency and suitability for large-scale production are critical for pharmaceutical manufacturing. The amide reduction route starting from ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is described as a practical method accomplished in four linear steps with a total yield of 41.3%. sci-hub.se Its advantages include fewer by-products and more stable intermediates, making it well-suited for scale-up. sci-hub.se
Yield optimization often involves screening reaction conditions. For instance, in one synthesis, various conditions for the sulfonyl chloride substitution step were tested to maximize yield. tandfonline.com The choice of reducing agent is also crucial; in the amide reduction pathway, LiAlH4 provided a satisfactory conversion where other agents like BH3, Red-Al, and NaBH4-BF3 did not yield the product. sci-hub.se
Structural Design Principles of Potassium-Competitive Acid Blockers
The design of P-CABs has evolved to optimize potency, duration of action, and safety by focusing on specific structural features that govern their interaction with the gastric H+,K+-ATPase (proton pump).
Evolution of P-CAB Structures (e.g., pyrrole derivatives)
The development of P-CABs began with the goal of creating a substance that could inhibit the H+,K+-ATPase in a reversible and K+-competitive manner. researchgate.net Early P-CABs often contained an imidazopyridine ring structure. researchgate.net However, this chemical scaffold was associated with potential hepatotoxicity, leading to the discontinuation of some drug candidates. researchgate.net
This led to a shift in structural design, moving away from the imidazopyridine core. Vonoprazan represents a significant step in this evolution, as its chemical structure is based on a pyrrole ring instead of an imidazopyridine ring. researchgate.net This structural difference is a key factor in its improved safety profile, particularly concerning liver toxicity. researchgate.netnih.gov The successful development of vonoprazan spurred the synthesis and investigation of numerous other pyrrole derivatives as potential P-CABs. acs.orgnih.govnih.gov
Structural Features Contributing to Potency and Selectivity
Vonoprazan's efficacy as a P-CAB is derived from several key structural features that allow it to selectively bind to and inhibit the proton pump. nih.gov
High pKa: Vonoprazan has a high pKa of approximately 9.06 to 9.37. nih.govnih.gov This basicity allows the molecule to become protonated and accumulate to very high concentrations (up to 10⁸-fold higher than in plasma) in the acidic secretory canaliculi of gastric parietal cells. nih.govnih.gov This selective accumulation contributes significantly to its potent and long-lasting effect. nih.govnih.gov
Positively Charged Side Chain: The N-methylmethanamine side chain, when protonated, is crucial for its mechanism of action. nih.gov This positively charged group engages in strong hydrogen bonding and ionic interactions within the potassium-binding site of the H+,K+-ATPase. nih.gov This allows it to competitively and reversibly block the binding of K+ ions, thereby inhibiting the pump's function. nih.govnih.gov
Pyrrole Core and Substituents: The central 1,5-disubstituted pyrrole scaffold is decorated with a 5-(2-fluorophenyl) group and a 1-(pyridin-3-ylsulfonyl) group. These lipophilic groups are essential for positioning the molecule correctly within the luminal vestibule of the enzyme, formed by transmembrane helices. acs.orgnih.gov The sulfonyl group of vonoprazan faces an electrostatic barrier presented by specific amino acid residues (asp137 and asn138), which hinders its exit and is thought to explain its slow dissociation from the enzyme and its long duration of action. nih.gov
| Structural Feature | Chemical Group | Contribution to Activity |
|---|---|---|
| High Basicity (pKa) | N-methylmethanamine | Allows for protonation and high accumulation in the acidic environment of parietal cells, leading to potent, long-lasting inhibition. nih.govnih.govnih.gov |
| Ionic Binding Moiety | Protonated N-methylmethanamine | Competitively and reversibly binds to the K+ binding site of the H+,K+-ATPase via ionic interactions. nih.govnih.gov |
| Core Scaffold | Pyrrole Ring | Provides the central structure, avoiding the hepatotoxicity associated with earlier imidazopyridine-based P-CABs. researchgate.net |
| Lipophilic Groups | 5-(2-fluorophenyl) and 1-(pyridin-3-ylsulfonyl) | Orient the molecule within the enzyme's binding site. The sulfonyl group interacts with residues that slow its dissociation, prolonging its inhibitory effect. acs.orgnih.gov |
Structure-Activity Relationship Studies of Vonoprazan Analogs
The discovery of vonoprazan was the result of extensive structure-activity relationship (SAR) studies on a series of pyrrole derivatives. acs.orgnih.gov The goal was to identify compounds with potent H+,K+-ATPase inhibitory activity and a favorable pharmacokinetic profile. nih.gov
In the development process leading to vonoprazan (designated as compound 13e in the discovery paper), researchers synthesized and evaluated a wide range of N-(5-aryl-1-arylsulfonyl-1H-pyrrole-3-yl) methyl-N-methylmethanamine derivatives. researchgate.netnih.gov
Key findings from these SAR studies include:
The 5-Aryl Group: The presence of a phenyl group at the 5-position of the pyrrole ring was important. Substitution on this phenyl ring was explored, with the 2-fluoro substitution (as in vonoprazan) proving to be optimal for potent activity.
The 1-Arylsulfonyl Group: Various aryl and heteroaryl sulfonyl groups were attached to the pyrrole nitrogen. The pyridin-3-ylsulfonyl group was found to confer potent inhibitory activity against the H+,K+-ATPase. nih.gov
The 3-Substituent: The N-methylmethanamine group at the 3-position was identified as a critical component. This basic side chain is essential for the compound's high pKa and its ability to interact with the K+-binding site of the enzyme.
The optimization process focused not only on in vitro enzyme inhibition (measured by IC50 values) but also on properties like lipophilicity (log D) and ligand-lipophilicity efficiency (LLE) to ensure good in vivo performance. acs.orgnih.gov Among the many compounds synthesized, vonoprazan (13e) exhibited a superior combination of potent H+,K+-ATPase inhibition, strong inhibition of gastric acid secretion in animal models, and a longer duration of action compared to proton pump inhibitors (PPIs). acs.orgnih.gov This led to its selection as a clinical candidate for treating acid-related diseases. acs.orgresearchgate.net
Impact of Substituent Modifications on H+, K+-ATPase Inhibition
The structure of Vonoprazan was systematically refined to maximize its inhibitory potency. The core pharmacophore for potent activity was identified from the initial pyrrole hit, leading to the selection of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine as the final candidate, Vonoprazan. youtube.com This compound demonstrated potent H+, K+-ATPase inhibitory activity and a much longer duration of action compared to PPIs. youtube.com
Further research into Vonoprazan derivatives has continued to explore SAR. For instance, in the development of a derivative named SH-337, a methylene (B1212753) linker was introduced to create a metabolic soft spot, while fragment virtual screening was used to identify additions that could form new hydrophobic or electrostatic interactions with key residues in the enzyme's subpocket. youtube.com This strategy successfully produced a derivative with a two-fold greater enzyme inhibitory activity compared to the parent Vonoprazan. youtube.com
Modulations for Improved Pharmacological Profiles
A key aspect of Vonoprazan's design was the modulation of its physicochemical properties to achieve a superior pharmacological profile, particularly concerning its distribution to the target tissue. Unlike PPIs, which require an acidic environment for activation, Vonoprazan is a lipophilic weak base with a high pKa of approximately 9.1-9.3. nih.govni.ac.rs This high basicity is a crucial feature.
After absorption into the bloodstream, Vonoprazan, in its non-ionic form, can passively diffuse from the neutral cytoplasm of parietal cells into the highly acidic secretory canaliculus. nih.govnih.gov In this acidic niche, the molecule becomes protonated. nih.govnih.gov The resulting ionic form has very low cell permeability, effectively trapping the drug at its site of action. ni.ac.rsnih.gov This mechanism, termed tissue niche-mediated drug distribution (TNMDD), allows Vonoprazan to accumulate and remain concentrated at the proton pumps for an extended period, even after plasma levels have declined. nih.govnih.gov
The optimization of properties like pKa and the distribution coefficient at physiological pH (log D7.4) was a central part of a "distribution- and metabolism-based drug design" (DMBDD) strategy. nih.gov This approach aims to enhance stomach-specific distribution and absorption. nih.gov For example, the derivative SH-337 was designed with a pKa of 9.0 and a logD7.4 of 1.3 to optimize these parameters for even better gastrointestinal absorption and distribution while maintaining potent inhibitory effects. youtube.comnih.gov
| Property | Value | Significance |
| pKa | ~9.1 - 9.3 | High basicity allows for protonation and accumulation in the acidic secretory canaliculus of parietal cells. nih.govni.ac.rs |
| Log P | 2.9 | Indicates lipophilicity, which aids in passing through biological membranes for effective oral bioavailability. nih.gov |
| Water Solubility | Limited | Despite limited water solubility, its stability in acidic environments is a key advantage. nih.gov |
| log D7.4 | Optimized (e.g., 1.3 for derivative SH-337) | Balancing lipophilicity and hydrophilicity at physiological pH is crucial for absorption and tissue distribution. youtube.comnih.gov |
Computational Chemistry and Molecular Modeling
Computational techniques have been instrumental in elucidating the mechanism of action of Vonoprazan and in guiding the design of new, potentially more potent inhibitors.
Ligand-Protein Docking and Molecular Dynamics Simulations of Vonoprazan with H+, K+-ATPase
Molecular modeling and docking studies have provided a detailed picture of how Vonoprazan interacts with the H+, K+-ATPase. The crystal structure of the gastric proton pump in complex with Vonoprazan (PDB ID: 5YLU) serves as a critical template for these in silico studies. ni.ac.rs
Docking simulations show that Vonoprazan binds within a luminal vestibule of the enzyme's alpha subunit, a site formed by the transmembrane helices 4, 5, and 6. nih.govyoutube.comyoutube.com This binding is non-covalent and reversible, competitively inhibiting the binding of potassium ions. mdpi.comyoutube.com
A key finding from molecular modeling is the explanation for Vonoprazan's slow dissociation from the enzyme and its resulting long duration of action. nih.govyoutube.com The model reveals that the exit of the drug from the binding pocket back into the gastric lumen is hindered by the presence of specific amino acid residues, namely Asp137 and Asn138, which are located in the loop between the first and second transmembrane helices. nih.govyoutube.comyoutube.com These residues create an electrostatic barrier that impedes the movement of Vonoprazan's sulfonyl group, effectively trapping the drug and prolonging its inhibitory effect. nih.govyoutube.comyoutube.com
| Interacting Component | Key Residues/Features | Role in Binding and Inhibition |
| Binding Pocket | Luminal vestibule formed by transmembrane helices 4, 5, and 6 | Site of non-covalent, competitive binding. youtube.comyoutube.com |
| Exit Pathway Barrier | Asp137 and Asn138 in the TM1-TM2 loop | Form an electrostatic barrier hindering the movement of the sulfonyl group, leading to slow dissociation. nih.govyoutube.comyoutube.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This is achieved by correlating physicochemical properties (descriptors) such as hydrophobicity (log P), electronic properties (Hammett constants), and steric parameters (Taft's parameters) with activity.
De Novo Drug Design Approaches Based on Gastric Proton Pump Structures
The availability of high-resolution structural data for the gastric proton pump, particularly the Vonoprazan-bound structure (5YLU), has enabled advanced de novo drug design efforts. These approaches aim to design entirely new molecules that are predicted to bind effectively to the target protein.
One such approach utilizes deep generative models in a workflow termed "Deep Quartet". This method leverages the structural information of the drug-bound pump to define essential pharmacophore features within the binding site—regions with specific properties (e.g., aromatic, hydrophobic, cationic) that are crucial for binding. The deep learning models then generate novel chemical structures in silico that are designed to satisfy these pharmacophoric requirements. By using the Vonoprazan-bound structure as a template, researchers can design new candidate compounds that are predicted to fit within the binding cavity and exhibit strong inhibitory potency. This integrated strategy, combining deep learning, organic synthesis, and structural analysis, represents a powerful framework for the future development of novel proton pump inhibitors.
Advanced Research Methodologies and Analytical Approaches for Vonoprazan Studies
In Vitro Enzyme Kinetic Assays
Understanding the interaction between Vonoprazan (B1684036) and its target, the gastric H+, K+-ATPase, is fundamental. In vitro enzyme kinetic assays are employed to characterize this interaction, providing data on binding affinity and inhibitory potency.
Radiometric assays are a key method for determining the binding characteristics of Vonoprazan to the H+, K+-ATPase. These assays utilize a radiolabeled form of the compound, typically [¹⁴C]-vonoprazan, to trace its interaction with the enzyme in gastric gland and parietal cell preparations. nih.govnih.gov
Research has shown that Vonoprazan binds selectively to parietal cells. nih.govnih.gov Autoradiographic analysis using [¹⁴C]-vonoprazan has demonstrated that this binding is independent of the secretory state of the parietal cells, meaning it can bind to both active and inactive H+, K+-ATPase pumps. nih.gov This is a distinct feature compared to proton pump inhibitors (PPIs), which require acid activation for their binding. nih.govnih.gov This method provides direct evidence of the binding event and helps to explain the compound's high affinity and slow dissociation from the enzyme. nih.govresearchgate.netcancer.gov
Table 1: Radiometric Assay Findings for Vonoprazan
| Parameter | Finding | Significance |
|---|---|---|
| Radiolabel | [¹⁴C]-vonoprazan | Allows for direct tracking and quantification of drug-target binding. |
| Binding Target | Gastric H+, K+-ATPase in parietal cells | Confirms the specific cellular target of Vonoprazan. |
| Binding Condition | Independent of acid secretion (binds to resting and stimulated cells) | Highlights a key mechanistic difference from acid-activated PPIs. nih.gov |
| Affinity (Ki) | 3.0 ηmol/L | Indicates high-affinity binding to the proton pump. nih.govresearchgate.netcancer.gov |
Spectrophotometric and fluorometric methods offer alternative approaches to study enzyme inhibition by Vonoprazan, primarily through quantification of the compound itself.
Spectrophotometric methods , particularly UV spectrophotometry, have been developed for the quantitative analysis of Vonoprazan in bulk and pharmaceutical forms. ekb.eg These methods are based on the principle that Vonoprazan absorbs light at a specific wavelength. For instance, a validated UV spectrophotometric technique uses a methanol (B129727) and phosphate (B84403) buffer solvent to take quantitative measurements at 230 nm. ekb.eg Derivative spectrophotometry, such as the first derivative of ratio spectra approach, can be employed to resolve spectral overlap when Vonoprazan is in a fixed-dose combination with other drugs, like aspirin (B1665792), allowing for its selective determination at specific wavelengths (e.g., 244 nm). samipubco.comnih.gov Other methods involve reactions with reagents like N-bromosuccinimide (NBS) in an acidic medium, where the amount of unreacted NBS is measured by reacting it with a dye, and the resulting color change is quantified spectrophotometrically. researchgate.net
Fluorometric methods provide a highly sensitive option for detecting Vonoprazan, especially at low concentrations found in biological matrices like human plasma. researchgate.net One such method involves a nucleophilic substitution reaction between the secondary amine group in Vonoprazan and a fluorogenic reagent, 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl). The reaction, conducted in an alkaline medium, yields a highly fluorescent product that can be measured at an emission wavelength of 530 nm after excitation at 465 nm. researchgate.net This method has proven effective for pharmacokinetic studies, with a linear calibration range of 15 to 200 ng/mL. researchgate.net
Analytical Techniques for Compound and Metabolite Quantification in Biological Matrices (Preclinical)
Accurate quantification of Vonoprazan and its metabolites in biological samples is essential for preclinical pharmacokinetic and metabolic studies. Highly sensitive and specific chromatographic techniques are the cornerstone of this analysis.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of Vonoprazan in biological matrices such as human plasma. nih.govx-mol.netscilit.com Validated methods demonstrate high sensitivity and selectivity, allowing for precise measurement even at low concentrations.
A typical LC-MS/MS method involves a simple sample preparation step, such as protein precipitation with acetonitrile. nih.govx-mol.netscilit.com Chromatographic separation is achieved using a C18 column with a gradient elution of a mobile phase, often consisting of an aqueous solution with formic acid and an organic solvent like acetonitrile. nih.govx-mol.netscilit.com Detection is performed on a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with a positive electrospray ionization (ESI) source. nih.govx-mol.netscilit.com The MRM mode provides specificity by monitoring a particular precursor-to-product ion transition. For Vonoprazan, this transition is typically m/z 346.0 → 315.1. nih.govx-mol.netscilit.com A stable isotope-labeled internal standard, such as Vonoprazan-d4 (m/z 350.0 → 316.0), is used to ensure accuracy and precision. nih.govx-mol.netscilit.com These methods are characterized by short run times, often under 4 minutes, and can achieve a lower limit of quantification (LLOQ) in the sub-ng/mL range. nih.govscilit.com
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers enhancements over conventional LC-MS/MS, primarily through improved resolution, higher sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (e.g., 1.6 µm). semanticscholar.org
UPLC-MS/MS methods have been successfully applied to preclinical pharmacokinetic studies of Vonoprazan in animal models, such as rats. semanticscholar.org These systems can simultaneously quantify Vonoprazan and its metabolites, for example, M-I. semanticscholar.orgresearchgate.net The chromatographic analysis is performed on columns like a CORTECS C18, maintained at an elevated temperature (e.g., 40°C), with a gradient mobile phase of 0.1% formic acid, 5 mM ammonium (B1175870) formate, and acetonitrile. semanticscholar.org The total run time can be as short as 3 minutes. semanticscholar.org Similar to LC-MS/MS, detection uses a triple quadrupole mass spectrometer in the positive MRM mode. semanticscholar.org
Table 2: UPLC-MS/MS Parameters for Vonoprazan Analysis
| Parameter | Vonoprazan | Metabolite M-I | Internal Standard (IS) |
|---|---|---|---|
| Precursor Ion (m/z) | 346.04 | 347.08 | 285.10 (Diazepam) |
| Product Ion (m/z) | 314.97 | 205.06 | 193.10 (Diazepam) |
Data sourced from a study in rats. semanticscholar.org
Physiologically Based Pharmacokinetic (PBPK) Modeling
Physiologically based pharmacokinetic (PBPK) modeling is a computational approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs. For Vonoprazan, PBPK models have been developed to simulate its pharmacokinetic profile and its pharmacodynamic effect on gastric acid secretion across different species, including rats, dogs, and humans. nih.govresearchgate.net
These models integrate in vitro data with physiological information to create a whole-body representation of drug disposition. Key in vitro parameters used in building Vonoprazan PBPK models include metabolic and transport data derived from experiments with hepatic microsomes and Caco-2 cells, respectively. nih.govresearchgate.net The disposition of Vonoprazan in the stomach is a critical component of the model and has been described using a limited-membrane model. nih.govresearchgate.net
PBPK models have successfully predicted plasma concentrations and pharmacokinetic parameters of Vonoprazan that were within a twofold error of observed data from preclinical and clinical studies. nih.govresearchgate.net Furthermore, by linking the simulated free Vonoprazan concentrations in the stomach to its inhibitory effect on H+/K+-ATPase, these models can predict the resulting increase in gastric pH. nih.gov Simulations have shown that Vonoprazan concentrations in the stomach can be over 1000-fold higher than those in the plasma 24 hours after administration in humans. nih.gov PBPK modeling has also been used to investigate potential drug-drug interactions, for example, by incorporating in vitro inhibition parameters to predict the effect of Vonoprazan on the metabolism of co-administered drugs like proguanil. nih.govelsevierpure.com
Development and Validation of PBPK Models Using In Vitro and Preclinical In Vivo Data
Physiologically based pharmacokinetic (PBPK) models have become instrumental in translating in vitro and preclinical data into predictions of a drug's behavior in humans. For vonoprazan, these models are constructed by integrating data from a variety of sources to simulate its pharmacokinetic profile.
The development of a vonoprazan PBPK model typically begins with the collection of fundamental physicochemical and in vitro data. This includes parameters such as its solubility, permeability, and metabolic stability. In vitro metabolic and transport parameters are often derived from experiments using human liver microsomes and cell lines like Caco-2, which help to characterize its absorption and metabolism.
Preclinical in vivo data from animal models, such as rats and dogs, are then used to build and refine the initial model. These studies provide crucial information on the drug's absorption, distribution, metabolism, and excretion (ADME) properties in a whole-organism context. By comparing the model's predictions with observed plasma concentration-time profiles from these animal studies, researchers can validate and adjust the model parameters. A key aspect of vonoprazan's action is its accumulation in the stomach; therefore, PBPK models for this compound often include a specialized stomach compartment to accurately simulate its disposition in the target tissue.
Once validated in preclinical species, the PBPK model can be scaled to predict the pharmacokinetics of vonoprazan in humans. This is achieved by replacing the physiological parameters of the animal model (e.g., organ volumes, blood flow rates) with corresponding human values. The predictive power of these models is crucial, as they can forecast human plasma concentrations and key pharmacokinetic parameters, often with a high degree of accuracy where predicted values fall within a twofold error margin of observed clinical data.
| Data Type | Source/Method | Parameters Obtained | Relevance |
|---|---|---|---|
| In Vitro | Human Liver Microsomes | Metabolic clearance, enzyme kinetics | Characterizes hepatic metabolism pathways. |
| In Vitro | Caco-2 Cells | Permeability, transport characteristics | Predicts intestinal absorption. |
| Preclinical In Vivo | Rat and Dog Studies | Plasma concentration-time profiles, tissue distribution | Validates and refines the model structure and parameters. |
| Physiological | Literature/Databases | Organ volumes, blood flow rates | Allows for scaling of the model from animals to humans. |
Simulation of Metabolic Disposition and Interaction Potential
A significant application of validated PBPK models for vonoprazan is the simulation of its metabolic disposition and the prediction of its potential for drug-drug interactions (DDIs). Vonoprazan is known to be metabolized by multiple cytochrome P450 (CYP) enzymes, with CYP3A4 playing a major role, and CYP2B6, CYP2C19, and CYP2D6 contributing to a lesser extent.
Furthermore, these models are powerful tools for assessing DDI potential without the need for extensive clinical trials. By simulating the co-administration of vonoprazan with known inhibitors or inducers of its metabolizing enzymes, researchers can predict changes in vonoprazan's plasma concentration. For instance, simulations can forecast the impact of a strong CYP3A4 inhibitor, like clarithromycin, or a strong CYP3A4 inducer, such as rifampin, on vonoprazan exposure. These predictions help to identify potentially significant interactions early in the drug development process.
Conversely, the potential of vonoprazan to act as a perpetrator of DDIs can also be investigated. By incorporating in vitro data on vonoprazan's inhibitory effects on various CYP enzymes, the PBPK model can simulate its impact on the pharmacokinetics of other drugs that are substrates for these enzymes. For example, its potential to inhibit CYP3A has been evaluated using this approach.
| Scenario | Interacting Agent Type | Example Agent | Predicted Outcome for Vonoprazan |
|---|---|---|---|
| Vonoprazan as a Victim Drug | Strong CYP3A4 Inhibitor | Clarithromycin | Increased plasma concentration |
| Vonoprazan as a Victim Drug | Strong CYP3A4 Inducer | Rifampin | Decreased plasma concentration |
| Vonoprazan as a Perpetrator Drug | CYP3A Substrate | Midazolam | Potential for increased substrate concentration |
Micro/Nano Drug Delivery Systems in Research Contexts
The exploration of micro- and nano-scale drug delivery systems for vonoprazan is an emerging area of research. These advanced formulations offer the potential to manipulate the drug's release profile and distribution, which can be leveraged for specific research applications beyond standard therapeutic delivery.
Investigations into Controlled Release Mechanisms and Accumulation (excluding clinical applications)
In a non-clinical research setting, micro- and nanoparticle formulations of vonoprazan are being investigated to understand and control its release kinetics and local accumulation. nih.gov Methodologies such as delayed-release tablets, pellets, and various types of nanoparticles are being explored. nih.gov These systems can be engineered to release vonoprazan in a sustained or targeted manner, which is valuable for studying its prolonged effects on gastric physiology in preclinical models.
A key focus of this research is to elucidate the mechanisms governing drug release from these carriers. For example, in vitro studies can assess the continuous release of vonoprazan from different nanoparticle formulations under simulated physiological conditions. nih.gov This allows researchers to tailor the formulation to achieve a desired release profile for experimental purposes.
Preclinical research has demonstrated that vonoprazan naturally accumulates at high concentrations in the parietal cells of the gastric glands, from which it is slowly cleared. nih.govnih.gov This inherent property is a subject of investigation, and micro/nano delivery systems could potentially be used to further modulate this accumulation. For instance, studies using radiolabeled vonoprazan in rats have provided direct evidence of its selective accumulation in the gastric mucosa. nih.gov Autoradiography has shown that radioactivity is significantly higher in the corpus mucosal layer compared to other stomach tissues and that it is specifically concentrated in parietal cells. nih.gov Such studies are foundational for understanding the local disposition of the drug and how it might be influenced by novel delivery systems.
Potential for Research Tool Applications (e.g., imaging gastric physiology)
The unique properties of vonoprazan, particularly its high and selective accumulation in parietal cells, suggest its potential as a research tool for imaging gastric physiology. While not yet a widespread application, the concept of using vonoprazan or its derivatives as targeting agents for imaging probes is an area of scientific interest.
In research, fluorescently labeled molecules are often used to visualize biological processes in real-time. nih.gov By conjugating a fluorescent dye to vonoprazan or a similar molecule that targets the H+,K+-ATPase, it may be possible to develop imaging agents that specifically label parietal cells. Such a tool could be used in preclinical models to:
Visualize the distribution and density of parietal cells in the gastric mucosa.
Study changes in parietal cell populations in response to various stimuli or in models of gastric disease.
Monitor the binding and trafficking of potassium-competitive acid blockers at a cellular level.
The development of such research tools would rely on the principles of targeted fluorescent probes, where the vonoprazan component acts as the targeting moiety, guiding the fluorescent payload to the proton pumps on parietal cells. This would enable high-contrast imaging of these specific cells against the background of other gastric tissues, offering a powerful method for investigating the cellular and physiological dynamics of the stomach lining in a research context. nih.gov
Q & A
Q. What in vitro assays are recommended to evaluate vonoprazan's mechanism of action as a potassium-competitive acid blocker (P-CAB)?
Vonoprazan's inhibition of H+,K+-ATPase can be assessed using gastric microsomal preparations (e.g., porcine-derived) under pH 6.5 conditions. Dose-response curves should measure IC50 values, with studies reporting an IC50 of 19 nM for vonoprazan hydrochloride . Competitive binding assays against potassium ions are critical to confirm its P-CAB mechanism.
Q. How can pharmacokinetic (PK) parameters of vonoprazan and its metabolites be quantified in preclinical models?
A validated UPLC-MS/MS method enables simultaneous detection of vonoprazan and its primary metabolite (M1, vonoprazan carboxylic acid) in rat plasma. Key parameters include:
Q. What animal models are suitable for studying vonoprazan's efficacy in acid-related disorders?
Rat models of gastric acid secretion or ethanol-induced ulcers are standard. Dosing regimens (e.g., 5–20 mg/kg) should align with dose-dependent inhibition observed in vitro. Co-administration with venlafaxine in rats has revealed drug-drug interactions (DDIs), necessitating careful monitoring of absorption/metabolism shifts .
Advanced Research Questions
Q. How should conflicting clinical data on vonoprazan vs. PPIs (e.g., lansoprazole) be reconciled in meta-analyses?
Network meta-analyses must account for heterogeneity in study design, such as CYP2C19 genotype stratification or adherence to mealtime dosing protocols for PPIs. Pre-planned interim analyses (e.g., blinded assessments for statistical power adjustments) and SUCRA rankings can resolve discrepancies. For example, vonoprazan 20 mg q.d. showed superior efficacy (SUCRA = 0.87) over PPIs in maintaining remission of grade C/D esophagitis .
Q. What experimental strategies mitigate bias in assessing vonoprazan's long-term safety for refractory GERD?
Prospective cohort studies should include:
- Inclusion criteria : PPI-resistant GERD, ≥1 year of continuous vonoprazan therapy, exclusion of H. pylori-positive patients.
- Endpoints : Symptom improvement (GERD domain score), adverse event (AE) incidence, and pancreatic enzyme abnormalities (e.g., via amylase/lipase monitoring).
- Statistical adjustments : Propensity score matching for confounding variables like prior PPI exposure .
Q. How can physiologically based pharmacokinetic-pharmacodynamic (PBPK-PD) modeling predict vonoprazan's antisecretory effects?
PBPK-PD models integrate in vitro permeability data, plasma protein binding, and pH-dependent solubility to simulate gastric acid suppression over 24 hours. Validation requires correlation with clinical PK data (e.g., AUC and Cmax) and intragastric pH monitoring in human trials .
Q. What methodologies identify vonoprazan's drug-drug interactions (DDIs) with CYP3A4 substrates?
- In vitro : Microsomal assays to measure competitive/non-competitive inhibition of CYP3A4-mediated metabolism (e.g., venlafaxine conversion to O-desmethylvenlafaxine).
- In vivo : Rat PK studies with co-administered drugs, assessing changes in AUC ratios and metabolite formation. Dose-dependent inhibition (e.g., 5–20 mg/kg vonoprazan) suggests mixed inhibition mechanisms .
Q. How should researchers design trials for vonoprazan-based H. pylori eradication regimens amid rising antibiotic resistance?
Adaptive trial designs with susceptibility testing (e.g., clarithromycin resistance genotyping) are critical. Blinded interim analyses can adjust sample sizes to ensure statistical power. Vonoprazan triple therapy (with amoxicillin/clarithromycin) demonstrated 11–21% lower treatment failure rates vs. PPIs in phase III trials .
Methodological Considerations
Q. What bioanalytical validation parameters are essential for vonoprazan stability studies?
Q. How can systematic reviews optimize inclusion criteria for vonoprazan vs. PPI comparisons?
PRISMA-guided screening should exclude studies without direct comparator arms (e.g., PPI-only regimens). Focus on outcomes like endoscopic healing rates in GERD or ulcer bleeding prevention post-ESD. Meta-regression adjusts for covariates like study duration and regional antibiotic resistance patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
